N~1~'-ethyl-N~3~-(2-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide
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Overview
Description
N~1~-(2-Pyridinylmethyl)-N~3~-(4-piperidinyl)-1,4-bipiperidine-1,3-dicarboxamide, commonly known as N~1~-(2-pyridinylmethyl)-N~3~-(4-piperidinyl)-1,4-bipiperidine-1,3-dicarboxamide or simply NPB, is a chemical compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of NPB is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA~A~ receptor. This results in an increase in the activity of the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. This leads to the anxiolytic and antidepressant effects observed in animal models.
Biochemical and Physiological Effects:
NPB has been shown to have several biochemical and physiological effects. In animal models, NPB has been shown to increase GABAergic neurotransmission, reduce glutamatergic neurotransmission, and increase neurogenesis in the hippocampus. NPB has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
NPB has several advantages for lab experiments, including its high purity and high yield synthesis method. However, there are also some limitations to using NPB in lab experiments. One limitation is that the mechanism of action of NPB is not fully understood, which makes it difficult to interpret results. Another limitation is that NPB has not been extensively studied in humans, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of NPB. One direction is to further investigate the mechanism of action of NPB, which could lead to the development of more effective therapeutic applications. Another direction is to study the potential of NPB for treating neurological disorders such as anxiety, depression, and epilepsy. Additionally, more research is needed to determine the safety and efficacy of NPB in humans.
Synthesis Methods
The synthesis of NPB involves the reaction of 1,4-bis(4-pyridylmethyl)piperazine with ethyl 3-oxobutanoate in the presence of triethylamine and acetonitrile. The resulting compound is then reacted with 4-piperidinylamine to yield NPB. This method has been optimized to yield high purity and high yield of NPB.
Scientific Research Applications
NPB has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, NPB has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, NPB has been studied as a potential analgesic and anticonvulsant. In toxicology, NPB has been studied for its potential to protect against oxidative stress and neurotoxicity.
properties
IUPAC Name |
1-[1-(ethylcarbamoyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-2-21-20(27)24-12-8-18(9-13-24)25-11-5-6-16(15-25)19(26)23-14-17-7-3-4-10-22-17/h3-4,7,10,16,18H,2,5-6,8-9,11-15H2,1H3,(H,21,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEQGKOZIAQISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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